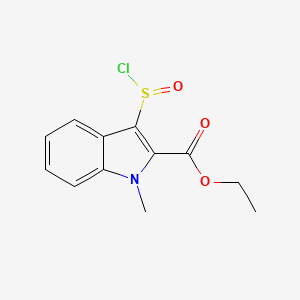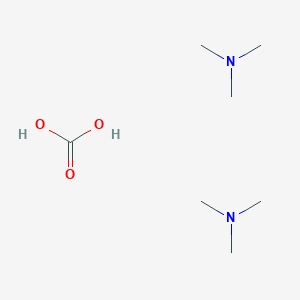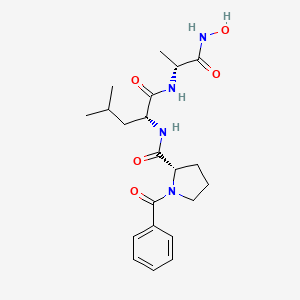![molecular formula C22H27Br2N B12592113 3,6-Dibromo-9-[(3S)-3,7-dimethyloctyl]-9H-carbazole CAS No. 612822-59-0](/img/structure/B12592113.png)
3,6-Dibromo-9-[(3S)-3,7-dimethyloctyl]-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dibromo-9-[(3S)-3,7-dimethyloctyl]-9H-carbazole is a brominated derivative of carbazole, a heterocyclic aromatic organic compound. This compound is notable for its applications in various fields, including medicinal chemistry and materials science. The presence of bromine atoms at the 3 and 6 positions of the carbazole ring significantly alters its chemical properties, making it a valuable intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,6-Dibromo-9-[(3S)-3,7-dimethyloctyl]-9H-carbazole can be synthesized through several methods. One common approach involves the bromination of carbazole using N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction typically proceeds under mild conditions and yields the desired dibrominated product .
Industrial Production Methods
In industrial settings, the synthesis of this compound often employs a similar bromination process but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Dibromo-9-[(3S)-3,7-dimethyloctyl]-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules, such as Suzuki or Heck coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Coupling Reactions: Palladium catalysts and appropriate ligands are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted carbazoles, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
3,6-Dibromo-9-[(3S)-3,7-dimethyloctyl]-9H-carbazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3,6-Dibromo-9-[(3S)-3,7-dimethyloctyl]-9H-carbazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atoms can enhance the compound’s binding affinity and specificity for its molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-Dibromo-9H-carbazole: Lacks the 3,7-dimethyloctyl substituent, making it less hydrophobic.
3,6-Dibromo-9-phenylcarbazole: Contains a phenyl group instead of the 3,7-dimethyloctyl group, altering its electronic properties.
Uniqueness
3,6-Dibromo-9-[(3S)-3,7-dimethyloctyl]-9H-carbazole is unique due to the presence of the 3,7-dimethyloctyl group, which enhances its solubility in organic solvents and its potential interactions with biological targets. This makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
612822-59-0 |
|---|---|
Formule moléculaire |
C22H27Br2N |
Poids moléculaire |
465.3 g/mol |
Nom IUPAC |
3,6-dibromo-9-[(3S)-3,7-dimethyloctyl]carbazole |
InChI |
InChI=1S/C22H27Br2N/c1-15(2)5-4-6-16(3)11-12-25-21-9-7-17(23)13-19(21)20-14-18(24)8-10-22(20)25/h7-10,13-16H,4-6,11-12H2,1-3H3/t16-/m0/s1 |
Clé InChI |
FNKYNKZHOSHCSU-INIZCTEOSA-N |
SMILES isomérique |
C[C@@H](CCCC(C)C)CCN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br |
SMILES canonique |
CC(C)CCCC(C)CCN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1S)-1-(4-bromophenyl)ethyl]formamide](/img/structure/B12592052.png)

![2-Propenamide, 3-[4-(5-pentyl-2-pyridinyl)phenyl]-](/img/structure/B12592063.png)

![4-[2-(Pyridin-3-yl)prop-1-en-1-yl]pyrimidine](/img/structure/B12592078.png)



![Benzenamine, N-[1-(2-propenyl)decyl]-](/img/structure/B12592104.png)
![2-Chloro-1-[4-(4-fluoro-phenoxy)-piperidin-1-yl]-ethanone](/img/structure/B12592105.png)

![Benzoic acid, 3-[[[(3'-methyl[1,1'-biphenyl]-4-yl)oxy]acetyl]amino]-](/img/structure/B12592125.png)

![N~1~,N~1'~-[Azanediyldi(4,1-phenylene)]di(benzene-1,2-diamine)](/img/structure/B12592132.png)
